2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide
Overview
Description
2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to have a wide range of biological activities and medicinal applications .
Mode of Action
It’s known that benzothiazole derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazole derivatives are known to exhibit a range of biological activities, suggesting they can induce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with butylamine and a sulfonating agent. One common method includes the following steps:
Formation of 2-aminobenzothiazole: This can be achieved by the cyclization of 2-mercaptoaniline with carbon disulfide and ammonia.
N-alkylation: The 2-aminobenzothiazole is then reacted with butylamine under basic conditions to introduce the butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting sulfonamide groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is explored for use in the synthesis of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzothiazole
- N-butylbenzothiazole
- Benzothiazole-6-sulfonamide
Uniqueness
2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide is unique due to the presence of both the butyl and sulfonamide groups, which confer distinct chemical and biological properties. Compared to other benzothiazole derivatives, this compound exhibits enhanced solubility and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-2-3-6-13-18(15,16)8-4-5-9-10(7-8)17-11(12)14-9/h4-5,7,13H,2-3,6H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHRVOUCYJHFIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265416 | |
Record name | 2-Amino-N-butyl-6-benzothiazolesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-85-7 | |
Record name | 2-Amino-N-butyl-6-benzothiazolesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890091-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-butyl-6-benzothiazolesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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